4-benzyl-N-(3-chloro-4-fluorophenyl)piperazine-1-carbothioamide

Cytotoxicity Thioamide pharmacophore Cancer cell lines

This piperazine-1-carbothioamide uniquely combines a 4-benzyl group, a 3-chloro-4-fluorophenyl motif, and a carbothioamide (C=S) group. The C=S group alters hydrogen-bonding and sulfur-mediated interactions relative to the carboxamide isostere, while the 3-chloro-4-fluorophenyl motif engages in specific halogen-bond interactions. This dual pharmacophoric presentation enables rapid SAR exploration and is ideal for matched-pair analysis with its carboxamide analog. For R&D use only; not for human use.

Molecular Formula C18H19ClFN3S
Molecular Weight 363.9 g/mol
Cat. No. B4135868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-benzyl-N-(3-chloro-4-fluorophenyl)piperazine-1-carbothioamide
Molecular FormulaC18H19ClFN3S
Molecular Weight363.9 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC2=CC=CC=C2)C(=S)NC3=CC(=C(C=C3)F)Cl
InChIInChI=1S/C18H19ClFN3S/c19-16-12-15(6-7-17(16)20)21-18(24)23-10-8-22(9-11-23)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2,(H,21,24)
InChIKeyKXBXTBSGTBYMHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Benzyl-N-(3-chloro-4-fluorophenyl)piperazine-1-carbothioamide: Baseline Identity and Procurement-Relevant Class Context


4-Benzyl-N-(3-chloro-4-fluorophenyl)piperazine-1-carbothioamide (C18H19ClFN3S, MW 363.9) is a substituted piperazine-1-carbothioamide that combines a 4-benzyl group on the piperazine ring with a 3-chloro-4-fluorophenyl moiety on the carbothioamide nitrogen. This compound belongs to a therapeutically investigated class of piperazine carbothioamides that have been reported in patents as anti-arenaviral agents [1] and studied for antimicrobial and anticancer applications [2]. The carbothioamide functional group (C=S) distinguishes it from its carboxamide (C=O) analog, which carries implications for target-binding kinetics and metabolic stability that are critical for scientific selection.

Why Generic Substitution Fails for 4-Benzyl-N-(3-chloro-4-fluorophenyl)piperazine-1-carbothioamide


Substituting this compound with a closely related piperazine carbothioamide or carboxamide is not scientifically neutral because three interdependent structural features jointly define its activity profile: (i) the carbothioamide functionality, which alters hydrogen-bonding capacity and sulfur-mediated interactions relative to the carboxamide isostere [1]; (ii) the 4-benzyl N-substituent on the piperazine ring, which modulates lipophilicity and steric occupancy; and (iii) the 3-chloro-4-fluorophenyl motif, which has been specifically implicated in enhancing target-enzyme binding through favorable halogen interactions [2]. Removal or exchange of any single feature produces a distinct chemical entity with non-interchangeable biological readout; procurement specifications must therefore treat this exact compound as a discrete entity.

Quantitative Differentiation Evidence for 4-Benzyl-N-(3-chloro-4-fluorophenyl)piperazine-1-carbothioamide Versus Closest Analogs


Thioamide (C=S) Versus Carboxamide (C=O) Cytotoxicity Enhancement: Class-Level Evidence from Benzhydrylpiperazine Series

In a systematic study of 32 benzhydrylpiperazine derivatives, thioamide-bearing compounds (6a–g) consistently exhibited higher growth inhibition than their direct carboxamide analogs across three human cancer cell lines: hepatocellular HUH-7, breast MCF-7, and colorectal HCT-116 [1]. Although this study did not include the exact 4-benzyl-N-(3-chloro-4-fluorophenyl) congener, the thioamide > carboxamide potency trend is a robust class-level inference predictive for this compound's behavior relative to its carboxamide counterpart, 4-benzyl-N-(3-chloro-4-fluorophenyl)piperazine-1-carboxamide (MW 347.82) .

Cytotoxicity Thioamide pharmacophore Cancer cell lines

3-Chloro-4-fluorophenyl Motif Contribution to Target Binding: Evidence from Agaricus bisporus Tyrosinase Inhibition

A focused medicinal chemistry campaign demonstrated that incorporating the 3-chloro-4-fluorophenyl fragment into distinct chemotypes significantly improved inhibitory activity against Agaricus bisporus tyrosinase (AbTYR). Compounds bearing this motif achieved IC50 values ranging from 0.19 to 1.72 μM, with the chlorine atom providing additional beneficial interactions beyond the 4-fluorobenzyl moiety alone [1]. This finding directly informs procurement decisions: replacing the 3-chloro-4-fluorophenyl group with an unsubstituted phenyl or a simple 4-fluorophenyl group (as in 4-benzyl-N-(4-fluorophenyl)piperazine-1-carbothioamide) would abolish this confirmed binding advantage.

Tyrosinase inhibition 3-Chloro-4-fluorophenyl motif Halogen bonding

Structural Differentiation from 4-Benzylpiperazine-1-carbothioamide: The N-Aryl Substitution Advantage

The minimal core 4-benzylpiperazine-1-carbothioamide (lacking the N-(3-chloro-4-fluorophenyl) group) has been reported to inhibit phosphoglycerate dehydrogenase (PHGDH) with an IC50 of 5.0 μM . The target compound, 4-benzyl-N-(3-chloro-4-fluorophenyl)piperazine-1-carbothioamide, adds a substituted N-aryl group that increases molecular weight from ~249 to 363.9 g/mol and introduces both halogen-bonding capacity and additional hydrophobic surface area. By analogy to SAR trends observed in piperazine carbothioamide antimicrobial and anticancer series [1], this additional N-aryl substitution is expected to enhance target affinity and selectivity, although direct quantitative head-to-head data remain unpublished for this exact pair.

PHGDH inhibition Structure–activity relationship Piperazine substitution

Anti-Arenaviral Patent Space: Chemotype Validity and Differentiation from Piperidine and Morpholine Carbothioamides

US Patent 8,791,110 discloses an extensive series of carbothioamide compounds as anti-arenaviral agents, including N-(3-chloro-4-fluorophenyl)-4-methylsulfonylpiperazine-1-carbothioamide and N-(3-chloro-4-fluorophenyl)thiourea derivatives [1]. While the target 4-benzyl-N-(3-chloro-4-fluorophenyl)piperazine-1-carbothioamide is not explicitly claimed, the patent establishes that 3-chloro-4-fluorophenyl-containing piperazine carbothioamides are a validated chemotype for antiviral target engagement. In contrast, piperidine-1-carbothioamide and morpholine-4-carbothioamide analogs disclosed in the same patent lack the piperazine ring's secondary functionalization handle at the N-4 position (benzyl in the target compound), limiting their potential for further SAR exploration.

Anti-arenaviral Piperazine carbothioamide Patent landscape

Best Research and Industrial Application Scenarios for 4-Benzyl-N-(3-chloro-4-fluorophenyl)piperazine-1-carbothioamide


Medicinal Chemistry Hit-to-Lead Optimization Requiring a Carbothioamide Piperazine Scaffold with Halogen-Bonding Capacity

When a medicinal chemistry program has identified a piperazine carbothioamide core as a promising hit, the 4-benzyl-N-(3-chloro-4-fluorophenyl) derivative provides a single compound that simultaneously presents the biologically validated 3-chloro-4-fluorophenyl motif for halogen-dependent target interactions [1] and the carbothioamide group for enhanced target affinity relative to the carboxamide isostere [2]. This dual pharmacophoric presentation enables rapid SAR exploration without requiring two separate synthetic routes to introduce these features.

Chemical Probe Development for Target Validation Where Thioamide vs. Carboxamide Selectivity Is Under Investigation

Researchers designing chemical probes to interrogate whether a biological target differentiates between C=S and C=O hydrogen-bond acceptors can use this compound as the thioamide component in a matched-pair analysis with 4-benzyl-N-(3-chloro-4-fluorophenyl)piperazine-1-carboxamide. The class-level evidence that thioamides exhibit higher cytotoxicity than carboxamides [2] supports the hypothesis that target residence time or binding thermodynamics may differ between the two analogs, justifying procurement of both for controlled comparative studies.

Synthetic Methodology Development for N-Aryl Piperazine Carbothioamide Libraries

The compound serves as a representative substrate for optimizing synthetic routes to piperazine-1-carbothioamides bearing both N-4 alkyl/aryl and N-aryl carbothioamide substitutions. Its structural complexity (benzyl group, 3-chloro-4-fluorophenyl group, and carbothioamide) makes it a challenging but informative model for reaction condition screening, yield optimization, and purity assessment in library synthesis . Successful methodology developed on this scaffold can be generalized to related analogs.

Reference Standard for Analytical Method Development and QC in Procurement of Piperazine Carbothioamide Libraries

Given its distinct molecular formula (C18H19ClFN3S) and physicochemical profile (MW 363.9, exact mass 363.097), this compound can serve as a system suitability standard for HPLC-MS, NMR, and elemental analysis workflows used to characterize incoming batches of piperazine carbothioamide screening compounds. Its chlorine isotopic signature provides a distinctive mass spectrometry fingerprint for identity confirmation .

Quote Request

Request a Quote for 4-benzyl-N-(3-chloro-4-fluorophenyl)piperazine-1-carbothioamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.